molecular formula C16H17N3O2S B12181511 4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one

4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one

Cat. No.: B12181511
M. Wt: 315.4 g/mol
InChI Key: XCAKOQNPUOSHIR-UHFFFAOYSA-N
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Description

4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one is a complex organic compound that features a thiazole ring, a piperazine ring, and a methylphenyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of a piperazine ring further enhances the pharmacological potential of the compound .

Chemical Reactions Analysis

4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted thiazole and piperazine derivatives .

Scientific Research Applications

4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its bioavailability and stability . The compound may inhibit specific enzymes or block receptors, leading to its therapeutic effects .

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

4-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]piperazin-2-one

InChI

InChI=1S/C16H17N3O2S/c1-11-2-4-12(5-3-11)16-18-13(10-22-16)8-15(21)19-7-6-17-14(20)9-19/h2-5,10H,6-9H2,1H3,(H,17,20)

InChI Key

XCAKOQNPUOSHIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCNC(=O)C3

Origin of Product

United States

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